molecular formula C19H19N3O3 B2358339 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1334369-17-3

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2358339
CAS No.: 1334369-17-3
M. Wt: 337.379
InChI Key: AAMVDABUIBQXSM-UHFFFAOYSA-N
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Description

1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activities

Studies have explored the synthesis and antifungal activities of compounds related to 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone. For instance, Massa et al. (1992) described the synthesis of 2-aryl-1-(4-methoxyphenyl)-1-(1H-imidazol-1-yl)ethane derivatives and their moderate to potent in vitro antifungal activity against Candida albicans and Candida spp. (Massa et al., 1992).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel derivatives, including those related to the compound , have been undertaken to assess their antimicrobial activities. Alborz et al. (2018) achieved highly diastereoselective synthesis of novel benzothiazole-substituted β-lactam hybrids, demonstrating moderate antimicrobial activities against a large panel of Gram-positive and Gram-negative bacterial strains (Alborz et al., 2018).

Corrosion Inhibition

Costa et al. (2021) investigated the application of imidazole and its derivatives, including compounds structurally similar to this compound, for corrosion inhibition of carbon steel in acidic medium. Their study provides insight into the molecular mechanisms governing the corrosion inhibition efficiency of these compounds (Costa et al., 2021).

Synthesis and Antimycotic Activity

The synthesis and antimycotic activity of compounds, including imidazole and benzimidazole derivatives, have been explored. Raga et al. (1992) synthesized and tested new series of compounds for antifungal activity, demonstrating the potential of these compounds in antifungal applications (Raga et al., 1992).

Electrochemical, Electrical, and Optical Properties

Research on benzimidazole derivatives, such as Anand and Muthusamy (2018), focused on the synthesis and characterization of oligobenzimidazoles, examining their electrochemical, electrical, optical, thermal, and rectification properties. This study highlights the diverse applications of these compounds in materials science (Anand & Muthusamy, 2018).

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-8-4-5-9-17(16)25-12-18(23)22-10-13(11-22)19-20-14-6-2-3-7-15(14)21-19/h2-9,13H,10-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMVDABUIBQXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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